BenchChemオンラインストアへようこそ!

N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea

Lipophilicity Drug-likeness Membrane permeability

N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea (CAS 919996-51-3) is a trisubstituted N-hydroxyurea derivative with the molecular formula C₉H₉F₃N₂O₂ and a molecular weight of 234.18 g/mol. It belongs to the class of aralkyl-N-hydroxyureas, characterized by a benzyl group para-substituted with a trifluoromethyl (–CF₃) moiety and a hydroxyl group attached to one urea nitrogen.

Molecular Formula C9H9F3N2O2
Molecular Weight 234.17 g/mol
CAS No. 919996-51-3
Cat. No. B15174376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea
CAS919996-51-3
Molecular FormulaC9H9F3N2O2
Molecular Weight234.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)NO)C(F)(F)F
InChIInChI=1S/C9H9F3N2O2/c10-9(11,12)7-3-1-6(2-4-7)5-13-8(15)14-16/h1-4,16H,5H2,(H2,13,14,15)
InChIKeyBZIAQFMGENHONM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 919996-51-3: N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea — Physicochemical Identity and Procurement-Relevant Classification


N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea (CAS 919996-51-3) is a trisubstituted N-hydroxyurea derivative with the molecular formula C₉H₉F₃N₂O₂ and a molecular weight of 234.18 g/mol . It belongs to the class of aralkyl-N-hydroxyureas, characterized by a benzyl group para-substituted with a trifluoromethyl (–CF₃) moiety and a hydroxyl group attached to one urea nitrogen. Computed physicochemical descriptors include a consensus LogP of 2.49 and a topological polar surface area (tPSA) of 64.85 Ų . The compound is listed in the ZINC database (ZINC19431283) with no known bioactivity reported at screening concentrations ≤10 μM [1]. It falls within the generic scope of patent US 5,468,760, which claims aralkyl-N-hydroxyureas as 5-lipoxygenase inhibitors and inhibitors of oxidative modification of low-density lipoprotein [2].

Why N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea Cannot Be Replaced by a Generic Aralkyl-N-Hydroxyurea: The Trifluoromethyl–Benzyl–N-Hydroxy Pharmacophore Triad


Within the aralkyl-N-hydroxyurea class, three structural features of CAS 919996-51-3 jointly determine its physicochemical profile in ways that cannot be replicated by simple analogs. The para-CF₃ group on the benzyl ring elevates computed LogP to ~2.49, a ~0.7–1.2 log-unit increase over the unsubstituted benzyl analog (LogP 1.47) and the meta-CF₃ positional isomer (LogP 1.30) . This lipophilicity shift directly affects membrane permeability potential and non-specific protein binding without altering tPSA (64.85 Ų for both the target and the unsubstituted benzyl comparator) . The benzylic –CH₂– spacer introduces a rotatable bond absent in the direct phenyl analog 1-hydroxy-3-[4-(trifluoromethyl)phenyl]urea (PubChem CID 11651456, XLogP3 1.3, tPSA 61.4 Ų), altering conformational entropy upon target binding [1]. The N-hydroxy group on the urea — absent in N-[3-(trifluoromethyl)benzyl]urea (CAS 296277-59-3) — is a known pharmacophoric element for metal chelation in enzymes such as 5-lipoxygenase and ribonucleotide reductase, as established in the broader N-hydroxyurea patent and mechanistic literature [2][3]. These three features operate non-additively; substituting any single element yields a compound with materially different physicochemical and likely pharmacological properties.

Quantitative Differentiation Evidence: CAS 919996-51-3 vs. Closest Structural Analogs — Physicochemical, Patent, and Pharmacophoric Dimensions


LogP-Driven Lipophilicity Differentiation: ~0.7–1.2 Log-Unit Increase Over the Unsubstituted Benzyl Analog and Meta-CF₃ Positional Isomer

The target compound exhibits a computed LogP of 2.49, compared with 1.47 for the unsubstituted benzyl analog 1-benzyl-3-hydroxyurea (CAS 24966-37-8) and 1.30 for the meta-CF₃ positional isomer N-[3-(trifluoromethyl)benzyl]urea (CAS 296277-59-3) . This represents a ΔLogP of +1.02 over the unsubstituted analog and +1.19 over the meta-CF₃ isomer. Crucially, the topological polar surface area (tPSA) remains identical at 64.85 Ų between the target and the unsubstituted benzyl analog, meaning the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity . By contrast, the direct phenyl analog 1-hydroxy-3-[4-(trifluoromethyl)phenyl]urea (PubChem CID 11651456) has a lower tPSA of 61.4 Ų and XLogP3 of 1.3, demonstrating that the benzylic –CH₂– spacer contributes both to PSA and LogP [1].

Lipophilicity Drug-likeness Membrane permeability ADME prediction Physicochemical profiling

Para-Trifluoromethyl Substitution on the Benzyl Ring: Positional Isomer Differentiation with Implications for Target Engagement Topology

The target compound bears a para-CF₃ substituent on the benzyl ring, distinguishing it from the meta-CF₃ positional isomer N-[3-(trifluoromethyl)benzyl]urea (CAS 296277-59-3). While direct comparative bioactivity data for the target compound are absent from the public domain, precedent from the closely related 4-trifluoromethylbenzyl-urea pharmacophore demonstrates the significance of para-substitution. In the TRPV1 antagonist series, 1-(7-hydroxynaphthalen-1-yl)-3-(4-trifluoromethylbenzyl)urea (a para-CF₃-benzyl urea) exhibited nanomolar binding affinity (Kᵢ = 1.0 nM) and functional antagonism (IC₅₀ = 4 nM against capsaicin challenge) [1][2]. Furthermore, α-methylation at the benzylic position of N-aryl-N′-benzyl ureas — a modification that alters the conformational preference of the benzyl moiety — has been shown to improve both pharmacokinetic properties and in vivo efficacy in inflammatory pain models [3], highlighting the functional sensitivity of this scaffold to benzylic substitution patterns. The target compound's para-CF₃-benzyl-N-hydroxyurea architecture is structurally distinct from all published exemplars in the 5-lipoxygenase inhibitor patent US 5,468,760, which predominantly describe oxazole-linked benzyl derivatives rather than simple 4-CF₃-benzyl-N-hydroxyureas [4].

Positional isomerism Structure-activity relationship TRPV1 antagonism CF₃ pharmacophore Aromatic substitution

N-Hydroxyurea Moiety as a Metal-Chelating Pharmacophore: Presence/Absence Differentiation vs. Non-Hydroxylated Urea Analogs

The target compound contains an N-hydroxy group on the urea nitrogen, a feature absent in the comparator N-[3-(trifluoromethyl)benzyl]urea (CAS 296277-59-3, formula C₉H₉F₃N₂O, i.e., lacking one oxygen relative to the target) . The N-hydroxyurea moiety is mechanistically critical for metal-chelation-dependent enzyme inhibition. In the prototypical N-hydroxyurea drug hydroxyurea (HU, CAS 127-07-1), the N-hydroxy group chelates the diferric iron center of the R2 subunit of ribonucleotide reductase, quenching the tyrosyl radical required for catalytic activity [1]. In the 5-lipoxygenase (5-LO) inhibitor class, the N-hydroxyurea group is proposed to chelate the non-heme iron at the enzyme active site, with SAR studies demonstrating that electronegative substituents on the aryl portion modulate inhibitory potency [2][3]. A structurally related compound, 1-(4-trifluoromethylbenzoyloxy)urea (4-CF3BOU), demonstrated antineoplastic activity against HeLa cells with an IC₅₀ of 82.37 μg/mL, a 5.2-fold improvement over hydroxyurea (IC₅₀ = 430.21 μg/mL), confirming that trifluoromethyl substitution on the aromatic ring enhances the potency of N-hydroxyurea derivatives in cellular assays [4]. The target compound, bearing both the N-hydroxy chelating moiety and the 4-CF₃-benzyl group, combines these two pharmacophoric elements in a single molecular entity, whereas the non-hydroxylated analog CAS 296277-59-3 lacks the metal-chelating functionality entirely.

Metal chelation Ribonucleotide reductase 5-Lipoxygenase Hydroxyurea pharmacology Enzyme inhibition mechanism

Rotatable Bond Architecture: Benzylic –CH₂– Spacer Confers Conformational Flexibility Absent in Direct Phenyl-Urea Analog

The target compound features a benzylic –CH₂– spacer between the urea nitrogen and the 4-trifluoromethylphenyl ring, introducing one additional rotatable bond compared with the direct phenyl analog 1-hydroxy-3-[4-(trifluoromethyl)phenyl]urea (PubChem CID 11651456), where the aromatic ring is directly attached to the urea nitrogen [1]. This structural distinction has measurable consequences: the rotatable bond count differs (2 vs. 1 for the phenyl analog), and the tPSA differs (64.85 Ų for the target vs. 61.4 Ų for the phenyl analog) [1]. In the broader N-aryl-N′-benzyl urea class, α-methylation at the benzylic position — a modification that restricts conformational freedom — has been shown to significantly alter pharmacokinetic properties and in vivo efficacy [2], demonstrating that the benzylic linker is not merely a passive spacer but a pharmacokinetically relevant structural element. The conformational flexibility introduced by the –CH₂– spacer may permit the 4-CF₃-phenyl ring to adopt binding poses inaccessible to the direct phenyl analog, a consideration relevant for targets with deep hydrophobic pockets where optimal CF₃ placement requires conformational freedom [3].

Conformational flexibility Rotatable bonds Molecular recognition Benzylic spacer Entropic binding penalty

Patent Landscape Positioning: CAS 919996-51-3 Occupies an Underexplored Structural Niche Within the Aralkyl-N-Hydroxyurea 5-Lipoxygenase Inhibitor Patent Space

US Patent 5,468,760 (Malamas and Nelson, assigned to American Home Products Corporation, granted 1995) claims aralkyl-N-hydroxyureas of the general formula wherein R¹ and R³ can independently be trifluoromethyl, and Y can be –CH₂–, thereby generically encompassing CAS 919996-51-3 [1]. However, examination of the exemplified compounds (Examples 1–3) reveals that all specifically synthesized and characterized compounds contain an oxazole-linked benzyl group rather than the simple 4-CF₃-benzyl substitution found in CAS 919996-51-3 [1]. No specific synthetic procedure, spectroscopic characterization, or biological assay data for the simple N-hydroxy-N'-(4-trifluoromethylbenzyl)urea are provided in the patent. This indicates that while the compound is within the patent's generic claims, it was not among the priority exemplars subjected to experimental profiling. This creates a strategic opportunity: the compound represents an underexplored structural variant within a pharmacologically validated patent class. The ZINC database confirms that no biological activity has been reported for this compound at screening concentrations ≤10 μM [2], further supporting its status as a relatively uncharacterized chemical entity within a protected pharmacophore space.

Patent analysis 5-Lipoxygenase inhibition Chemical novelty Freedom to operate Lead optimization

Procurement-Relevant Application Scenarios for N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea (CAS 919996-51-3)


Scenario 1: Metalloenzyme Inhibitor Screening Libraries — Leveraging the N-Hydroxyurea Metal-Chelating Pharmacophore with Enhanced Lipophilicity

CAS 919996-51-3 is best deployed as a screening candidate in metalloenzyme inhibitor programs — particularly those targeting 5-lipoxygenase, ribonucleotide reductase, urease, or carbonic anhydrase — where the N-hydroxy group is a known pharmacophoric prerequisite for iron or zinc chelation at the active site [1][2]. The compound's LogP of 2.49 represents a ~1-log-unit increase over the unsubstituted benzyl analog (LogP 1.47) while maintaining identical tPSA (64.85 Ų) , predicting improved membrane permeability without additional hydrogen-bonding burden. This profile is particularly relevant for targets with intracellular active sites, where passive diffusion across the plasma membrane is rate-limiting for target engagement. Procurement should prioritize this compound over non-hydroxylated urea analogs (e.g., CAS 296277-59-3, which lacks the N-hydroxy group entirely) and the direct phenyl analog (PubChem CID 11651456, which lacks the benzylic spacer) when the screening objective is to evaluate the contribution of both lipophilicity and conformational flexibility to metalloenzyme inhibition potency.

Scenario 2: Structure-Activity Relationship (SAR) Expansion of the 4-CF₃-Benzyl-Urea Pharmacophore — Building on TRPV1 and 5-LO Precedent

The para-CF₃-benzyl-urea motif has demonstrated high-affinity target engagement in the TRPV1 antagonist series (Kᵢ = 1.0 nM for 1-(7-hydroxynaphthalen-1-yl)-3-(4-trifluoromethylbenzyl)urea) [3] and is generically claimed in the 5-lipoxygenase inhibitor patent US 5,468,760 [1]. CAS 919996-51-3 represents the simplest embodiment of this pharmacophore combined with the N-hydroxyurea metal-chelating functionality — a structural combination not specifically exemplified in any published patent or paper. This compound is therefore suitable as a minimalist probe molecule for SAR studies aiming to decouple the contributions of (i) the para-CF₃ group, (ii) the benzylic –CH₂– spacer, and (iii) the N-hydroxy moiety to biological activity. Procurement in multi-gram quantities with full analytical characterization (¹H NMR, ¹³C NMR, HRMS, HPLC purity ≥95%) is recommended for systematic SAR matrix studies where this compound serves as the core scaffold against which substituted variants are compared.

Scenario 3: Computational Chemistry and Docking Studies — A Physicochemically Characterized, Biologically Unexplored Ligand for Prospective Virtual Screening

The ZINC database entry for this compound (ZINC19431283) explicitly notes the absence of known biological activity [4], making CAS 919996-51-3 a compelling test case for prospective computational target prediction. Its well-defined computed properties (LogP 2.49, tPSA 64.85 Ų, MW 234.18, HBD 3, HBA 5) place it within drug-like chemical space (Lipinski Rule of 5 compliant). Procurement for computational chemistry applications should be motivated by the compound's status as a 'clean slate' molecule — no known off-target liabilities, no published polypharmacology — allowing unbiased evaluation of docking algorithms, pharmacophore models, and machine-learning-based target prediction tools. The benzylic rotatable bond and para-CF₃ group provide conformational and electronic features that challenge docking scoring functions in ways that simpler, rigid analogs do not.

Scenario 4: Proprietary Lead Generation Within Expired Patent Space — Freedom-to-Operate Opportunity for Composition-of-Matter Claims

US Patent 5,468,760 (filed 1993, expired) generically claims aralkyl-N-hydroxyureas encompassing CAS 919996-51-3 but does not specifically exemplify or characterize this compound [1]. This creates a favorable intellectual property landscape: the core scaffold has freedom to operate, yet the specific compound remains sufficiently underexplored that novel biological activity data generated on it may support new composition-of-matter or method-of-use patent filings. For industrial medicinal chemistry groups, procurement of this compound for in-house screening against proprietary target panels represents a low-risk entry point into the N-hydroxyurea inhibitor space, with the potential to generate patentable SAR around a scaffold whose generic coverage has lapsed. The compound should be sourced from suppliers providing certificates of analysis (CoA) with unambiguous structural confirmation, as the absence of literature characterization necessitates rigorous in-house analytical verification prior to biological testing.

Quote Request

Request a Quote for N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.